5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a heterocyclic compound that features a furan ring, a phenylsulfanyl group, and a thioxodihydropyrimidine core
Mechanism of Action
Target of Action
CBMicro_043198, also known as BIM-0043182.P001, is a potent inhibitor of the enzymes caspase-1 and caspase-4 . Caspases are an evolutionary conserved family of cysteine-dependent proteases that are involved in many vital cellular processes including apoptosis, proliferation, differentiation, and inflammatory response .
Mode of Action
CBMicro_043198 acts by covalent modification of the catalytic cysteine residue in the active site of caspase-1 . Through its inhibitory activity, it has been demonstrated that CBMicro_043198 reduces the production of IL-1β and IL-18 in models of inflammatory disease both in vitro and in vivo . It has also been reported that this inhibitor blocks pyroptosis .
Biochemical Pathways
The inhibition of caspase-1 and caspase-4 by CBMicro_043198 affects the inflammatory response and apoptosis pathways. Caspases play essential roles in modulating different biological processes including apoptosis and inflammation . Dysregulation of caspase-mediated apoptosis and inflammation has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer .
Pharmacokinetics
It is known that the pharmacokinetics and pharmacodynamics operate in a partnership that can be used to maximize a drug’s potential for increasing treatment efficacy, reducing side effects, and minimizing drug interactions .
Result of Action
The inhibition of caspase-1 and caspase-4 by CBMicro_043198 leads to a reduction in the production of IL-1β and IL-18, key cytokines involved in the inflammatory response . This can potentially alleviate symptoms in diseases where inflammation plays a key role.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves the condensation of a furan derivative with a thioxodihydropyrimidine precursor. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxodihydropyrimidine ring.
Reduction: Reduction reactions can target the double bonds within the furan ring or the thioxodihydropyrimidine core.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to fully saturated derivatives.
Scientific Research Applications
5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities, such as antimicrobial or anticancer properties, are of significant interest.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of drug-resistant infections.
Industry: Its unique structural properties make it a candidate for use in materials science and catalysis.
Comparison with Similar Compounds
Similar Compounds
5-{[5-(4-Methoxyphenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione: This compound shares a similar furan and pyrimidine structure but differs in the substituents on the furan ring.
5-{[5-(4-chlorophenyl)sulfanyl]-2-furyl}methylene-1-(3-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: Another related compound with different substituents on the phenyl and furan rings.
Uniqueness
The uniqueness of 5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-[(5-phenylsulfanylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O3S2/c18-13-11(14(19)17-15(21)16-13)8-9-6-7-12(20-9)22-10-4-2-1-3-5-10/h1-8H,(H2,16,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AASFVLVHAXPEOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=O)NC(=S)NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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